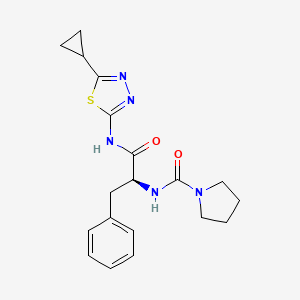
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Coupling with L-Phenylalanine: The final step involves coupling the thiadiazole derivative with L-phenylalanine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiadiazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-tyrosinamide
- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-tryptophanamid
Uniqueness
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the thiadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O2S/c25-16(21-18-23-22-17(27-18)14-8-9-14)15(12-13-6-2-1-3-7-13)20-19(26)24-10-4-5-11-24/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,26)(H,21,23,25)/t15-/m0/s1 |
InChI Key |
KKFDRGQTKJOYFV-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4 |
Canonical SMILES |
C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















